![molecular formula C11H20N4O2 B2995859 tert-butyl N-[(3-amino-1,5-dimethyl-1H-pyrazol-4-yl)methyl]carbamate CAS No. 1935413-66-3](/img/structure/B2995859.png)
tert-butyl N-[(3-amino-1,5-dimethyl-1H-pyrazol-4-yl)methyl]carbamate
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Overview
Description
Tert-butyl N-[(3-amino-1,5-dimethyl-1H-pyrazol-4-yl)methyl]carbamate is a heterocyclic compound with the following structural formula: !Molecular Structure . It is synthesized through a solvent-free condensation/reduction reaction sequence, starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde. The methodology is notable for its operational ease, short reaction time, and lack of requirement for isolation and purification of the aldimine intermediate .
Synthesis Analysis
The one-pot two-step synthesis involves the formation of the N-(5-pyrazolyl)imine as a key intermediate. This synthetic route is efficient and yields 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine in good quantities .
Molecular Structure Analysis
The compound’s molecular formula is C11H20N4O2 , with a molecular weight of 240.31 g/mol . Key spectral analyses include FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .
Chemical Reactions Analysis
The compound’s reactivity is crucial for drug discovery and organic synthesis. Its reductive amination process is commonly used in pharmaceutical industry for C-N bond construction due to its simplicity and versatility .
Physical And Chemical Properties Analysis
properties
IUPAC Name |
tert-butyl N-[(3-amino-1,5-dimethylpyrazol-4-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-7-8(9(12)14-15(7)5)6-13-10(16)17-11(2,3)4/h6H2,1-5H3,(H2,12,14)(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXYFUYIQMWQCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)N)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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